molecular formula C21H21NO6S B11166106 4-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11166106
M. Wt: 415.5 g/mol
InChI Key: UQPSFMUYCINNSE-UHFFFAOYSA-N
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Description

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the aryl sulfonyl ester, which can then be further reacted to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C21H21NO6S/c1-4-18(22-29(25,26)16-8-5-13(2)6-9-16)21(24)27-15-7-10-17-14(3)11-20(23)28-19(17)12-15/h5-12,18,22H,4H2,1-3H3

InChI Key

UQPSFMUYCINNSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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